1-Phenylbut-3-yn-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylbut-3-yn-2-amine is an organic compound with the molecular formula C10H11N It is characterized by a phenyl group attached to a butynyl chain with an amine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylbut-3-yn-2-amine can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with an appropriate amine under catalytic conditions. For instance, the reaction can be facilitated by using a palladium catalyst in the presence of a base such as potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylbut-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenylbut-3-yn-2-one
Reduction: Phenylbut-3-ene-2-amine
Substitution: Various substituted phenylbut-3-yn-2-amines depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1-Phenylbut-3-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenylbut-3-yn-2-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenylbut-3-yn-1-amine
- 1-Phenylbut-3-yn-2-one
- Phenylacetylene
Comparison: 1-Phenylbut-3-yn-2-amine is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 1-Phenylbut-3-yn-1-amine has a different position of the amine group, leading to variations in its chemical behavior and applications .
Eigenschaften
Molekularformel |
C10H11N |
---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
1-phenylbut-3-yn-2-amine |
InChI |
InChI=1S/C10H11N/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7,10H,8,11H2 |
InChI-Schlüssel |
NWWUPXXMVARFJI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.